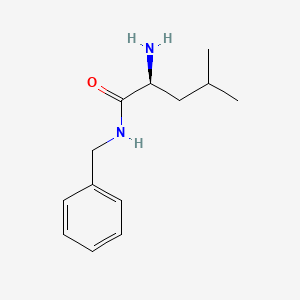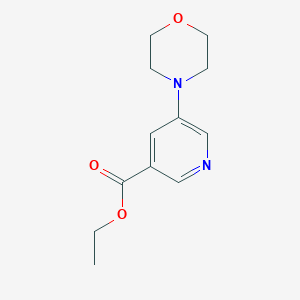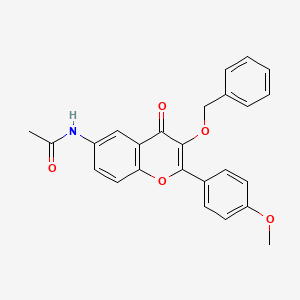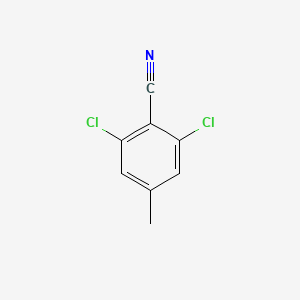![molecular formula C18H23ClN2O B8637552 Pyridazine, 3-chloro-6-[4-(octyloxy)phenyl]- CAS No. 100833-47-4](/img/structure/B8637552.png)
Pyridazine, 3-chloro-6-[4-(octyloxy)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridazine, 3-chloro-6-[4-(octyloxy)phenyl]- is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridazine, 3-chloro-6-[4-(octyloxy)phenyl]- typically involves the reaction of 3-chloropyridazine with 4-(octyloxy)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Pyridazine, 3-chloro-6-[4-(octyloxy)phenyl]- can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are commonly used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridazine derivative, while oxidation might produce a pyridazinone.
科学的研究の応用
Pyridazine, 3-chloro-6-[4-(octyloxy)phenyl]- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyridazine derivatives have shown efficacy.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of Pyridazine, 3-chloro-6-[4-(octyloxy)phenyl]- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloro and octyloxyphenyl groups can influence its binding affinity and specificity, leading to different biological outcomes. The exact pathways involved are still under investigation and may vary depending on the specific context.
類似化合物との比較
Similar Compounds
3-Chloro-6-[4-(methoxy)phenyl]pyridazine: Similar structure but with a methoxy group instead of an octyloxy group.
3-Chloro-6-[4-(ethoxy)phenyl]pyridazine: Similar structure but with an ethoxy group instead of an octyloxy group.
3-Chloro-6-[4-(butoxy)phenyl]pyridazine: Similar structure but with a butoxy group instead of an octyloxy group.
Uniqueness
The uniqueness of Pyridazine, 3-chloro-6-[4-(octyloxy)phenyl]- lies in its octyloxy group, which imparts distinct chemical properties, such as increased hydrophobicity and potential for unique interactions with biological targets. This makes it a valuable compound for research and industrial applications where these properties are desirable.
特性
CAS番号 |
100833-47-4 |
|---|---|
分子式 |
C18H23ClN2O |
分子量 |
318.8 g/mol |
IUPAC名 |
3-chloro-6-(4-octoxyphenyl)pyridazine |
InChI |
InChI=1S/C18H23ClN2O/c1-2-3-4-5-6-7-14-22-16-10-8-15(9-11-16)17-12-13-18(19)21-20-17/h8-13H,2-7,14H2,1H3 |
InChIキー |
FFAFZVUERJNZRC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NN=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-7-carbaldehyde](/img/structure/B8637471.png)
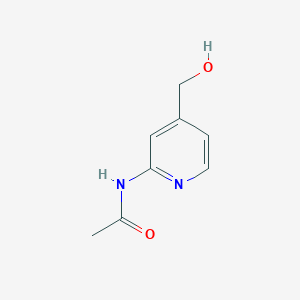
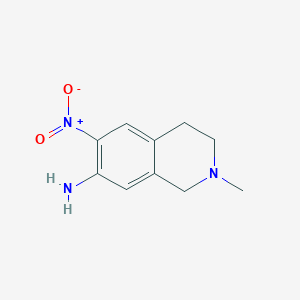
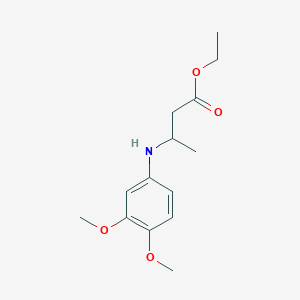
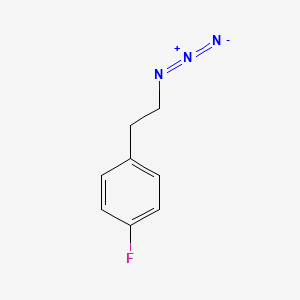
![Tert-butyl 5-amino-3-[(3,5-dimethoxyphenyl)methoxy]pyrazole-1-carboxylate](/img/structure/B8637525.png)
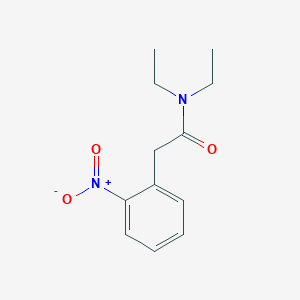
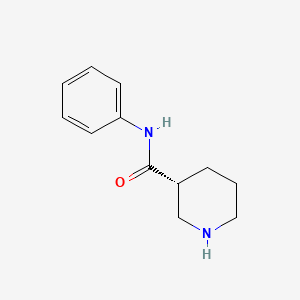

![4-[(2-Hydroxyethyl)thio]phenol](/img/structure/B8637545.png)
